molecular formula C14H20N4O3 B1495023 tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate

tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate

Cat. No.: B1495023
M. Wt: 292.33 g/mol
InChI Key: GUIFWLVOAYOEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical formula COCCNc1cc(NC(=O)OC©©C)ncc1C#N is a complex organic molecule It features a cyano group (C#N), an ester group (OC©©C), and an amide group (NC(=O)OC)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COCCNc1cc(NC(=O)OC©©C)ncc1C#N typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the cyano group through a nucleophilic substitution reaction. The ester group can be introduced via esterification, while the amide group is formed through an amidation reaction. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ catalysts to speed up the reactions and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

The compound COCCNc1cc(NC(=O)OC©©C)ncc1C#N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group yields carboxylic acids, while reduction of the ester group produces alcohols .

Mechanism of Action

The mechanism of action of COCCNc1cc(NC(=O)OC©©C)ncc1C#N involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with cyano, ester, and amide groups, such as:

Uniqueness

Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound in various fields .

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(19)18-12-7-11(16-5-6-20-4)10(8-15)9-17-12/h7,9H,5-6H2,1-4H3,(H2,16,17,18,19)

InChI Key

GUIFWLVOAYOEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NCCOC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(4-chloro-5-cyanopyridin-2-yl)carbamate (intermediate 288, 9.8 g, 38.6 mmol), 2-methoxyethylamine (5.8 g, 77.3 mmol) and DIPEA (6 g, 46.4 mmol) in DMSO (80 ml) was heated at 65-70° C. for 24 h and monitored by chromatography until complete conversion. The solution was then cooled to room temperature and a white solid precipitated gradually. Water (20 ml) was then added slowly within 1 h. The suspension was stirred for a further 1 h, filtered and dried to give the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz): δ 9.87 (s, 1H), 8.18 (s, 1H), 7.20 (s, 1H), 6.86 (s, 9H), 3.51 (t, 2H), 3.36 (t, 2H), 3.28 (s, 3H), 1.47 (s, 9H).
Quantity
9.8 g
Type
reactant
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0 (± 1) mol
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reactant
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5.8 g
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reactant
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Quantity
6 g
Type
reactant
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Quantity
80 mL
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solvent
Reaction Step One

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